2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-4-8-19-13(10)17-14(18-15(19)20)21-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZCQCDOQMIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-chlorophenylmethylsulfanyl Group: This step involves the reaction of the core structure with 2-chlorobenzyl mercaptan under suitable conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the core structure or the substituents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and spectroscopic data for 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one and its analogs (4b3–4b7) from . These compounds share the 9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one scaffold but differ in substituents at the 2-position:
Key Findings and Analysis
Substituent Effects on Melting Points
- Amino vs. Sulfanyl Groups: Amino-substituted analogs (4b3–4b7) exhibit lower melting points (112–196°C) compared to the unreported target compound, which likely has a higher melting point due to the rigid (2-chlorophenyl)methylsulfanyl group. Cyclohexylamino (4b4, 176°C) and isopropylamino (4b3, 196°C) derivatives show higher melting points than dialkylamino analogs (4b5–4b7, 112–124°C), attributed to stronger hydrogen bonding or crystal packing efficiency in bulkier substituents .
Spectroscopic Trends
- IR Spectroscopy: The carbonyl (C=O) stretch in the pyrido-triazinone core appears at ~1705–1720 cm⁻¹ for amino-substituted analogs. The target compound’s C=O stretch may shift slightly due to electron-withdrawing effects from the sulfanyl-chlorophenyl group.
- $ ^1 \text{H NMR} $ : The C9-methyl group resonates consistently at ~2.20–2.29 ppm across all analogs. Substituent-specific signals (e.g., diisopropyl CH$_3$ at 1.18–1.37 ppm in 4b7) differentiate the compounds .
Structural Analogues in Patent Literature ( and )
- : Pyrido[1,2-a]pyrimidin-4-one derivatives with aryl substituents (e.g., 3-fluoro-4-methoxyphenyl) exhibit distinct electronic profiles compared to sulfur- or amino-substituted pyrido-triazinones .
- : A pyrimido[1,2-a][1,3,5]triazin-6-one derivative with a 4-(methylsulfanyl)phenyl group emphasizes the role of sulfur-containing substituents in modulating solubility or binding interactions .
Biological Activity
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 317.79 g/mol. It features a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃OS |
| Molecular Weight | 317.79 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrido Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution involving a chlorophenyl halide.
- Attachment of the Sulfanyl Group : Thiol-ene reactions or other methods to introduce the sulfanyl moiety.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antiproliferative Activity
Studies have shown that derivatives of pyrido[1,2-a][1,3,5]triazin-4-one exhibit antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications in the structure could enhance antiproliferative activity against cancer cells by targeting phospholipase C pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : Potential binding to G protein-coupled receptors (GPCRs), influencing various signaling pathways .
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Line Testing : The compound showed IC50 values in the micromolar range against several cancer cell lines.
- Selectivity : It exhibited selectivity for tumor cells over normal cells, indicating a favorable therapeutic index.
In Vivo Studies
Limited in vivo studies suggest:
- Efficacy in Animal Models : Preliminary results indicate that the compound may reduce tumor growth in xenograft models.
- Safety Profile : Toxicity assessments are ongoing but preliminary data suggest manageable side effects at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The compound can be synthesized via multi-step reactions involving thioether formation and heterocyclic ring closure. A common approach involves nucleophilic substitution at the sulfur atom using 2-chlorobenzyl mercaptan and a pre-functionalized pyridotriazinone intermediate. Microwave-assisted techniques (e.g., 80–120°C, 20–30 min) enhance reaction rates and yields (70–85%) by improving thermal efficiency . Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for thiol:triazinone) are critical for minimizing side products. Continuous flow reactors may improve scalability but require optimization of residence time and temperature gradients .
Q. How can the compound’s structural identity and purity be rigorously confirmed?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for characteristic shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 345.1) and fragmentation patterns.
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, ensuring bond-length accuracy (< 0.01 Å) and validating stereochemistry .
- HPLC-PDA : Monitor purity (>98%) with reverse-phase C18 columns (acetonitrile/water gradient).
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Design experiments with:
- Standardized Protocols : Use buffer systems (e.g., PBS at pH 7.4) and validate enzyme activity controls.
- Dose-Response Curves : Calculate IC values across ≥5 concentrations (triplicate runs) to assess reproducibility.
- Molecular Docking : Compare binding modes (e.g., AutoDock Vina) with crystallographic data to identify isoform-specific interactions .
- Meta-Analysis : Apply statistical models (e.g., random-effects) to reconcile published IC ranges (e.g., 0.5–5 µM) .
Q. What computational strategies predict the compound’s environmental fate and metabolic degradation pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian09 to compute hydrolysis activation energies (B3LYP/6-31G*) and identify labile bonds (e.g., sulfanyl group cleavage).
- Molecular Dynamics (MD) : Simulate interactions with soil/water matrices to estimate bioaccumulation potential (log K ~2.8) .
- In Silico Metabolism : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., oxidative desulfurization, glucuronidation) .
Q. Table 2: Environmental Persistence Parameters
| Parameter | Predicted Value | Experimental Validation Method |
|---|---|---|
| Hydrolysis Half-life | 12–18 days | OECD 111 (pH 4–9, 50°C) |
| Photodegradation | t 8h | EPA Guideline 161 (UV-Vis irradiation, λ >290 nm) |
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating kinase targets?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity clusters.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
- Cellular Assays : Use CRISPR-edited cell lines (e.g., HEK293T with kinase knockouts) to validate target engagement via Western blot (phospho-substrate quantification) .
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>1 mg/mL).
- Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hr), and pH extremes (2–12) to identify degradation products (HPLC-MS/MS) .
- Pharmacokinetic Modeling : Use WinNonlin to simulate absorption-distribution profiles (e.g., C = 1.2 µg/mL, t = 4h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
